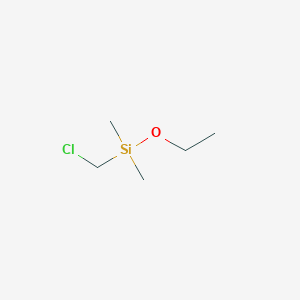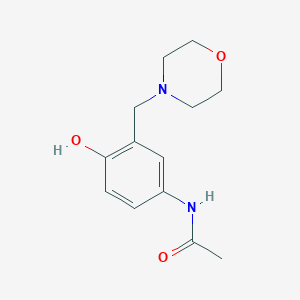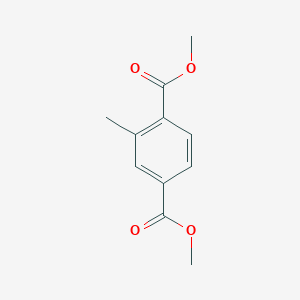![molecular formula CuH2O4S B084275 Cuprate(1-), [sulfato(2-)-O]- CAS No. 12400-75-8](/img/structure/B84275.png)
Cuprate(1-), [sulfato(2-)-O]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprate(1-), [sulfato(2-)-O-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand.
作用機序
The mechanism of action of Cuprate(1-), [sulfato(2-)-O-] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule.
生化学的および生理学的効果
Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. In addition, Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using Cuprate(1-), [sulfato(2-)-O-] in lab experiments is its stability under normal laboratory conditions. This allows for the compound to be stored and transported easily. In addition, the compound is relatively easy to synthesize, which makes it an attractive option for researchers.
However, one of the limitations of using Cuprate(1-), [sulfato(2-)-O-] is its potential toxicity. In vitro studies have demonstrated that the compound can be toxic to certain cell lines, which may limit its use in certain experiments. In addition, the compound has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
将来の方向性
There are several future directions for research on Cuprate(1-), [sulfato(2-)-O-]. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to determine the safety and efficacy of the compound in vivo, which may lead to its potential use in the field of medicine.
合成法
The synthesis of Cuprate(1-), [sulfato(2-)-O-] is a complex process that involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. The reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
科学的研究の応用
Cuprate(1-), [sulfato(2-)-O-] has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a precursor for the synthesis of high-temperature superconductors. In addition, it has been used in the synthesis of magnetic materials and as a catalyst for various chemical reactions.
特性
CAS番号 |
12400-75-8 |
|---|---|
製品名 |
Cuprate(1-), [sulfato(2-)-O]- |
分子式 |
CuH2O4S |
分子量 |
161.63 g/mol |
IUPAC名 |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChIキー |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
正規SMILES |
OS(=O)(=O)O.[Cu] |
同義語 |
Cuprate(1-), [sulfato(2-)-O]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



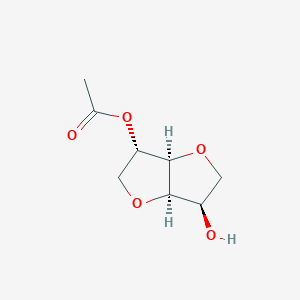
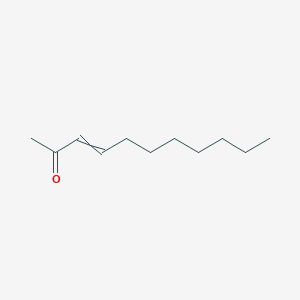
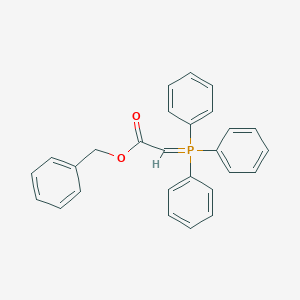
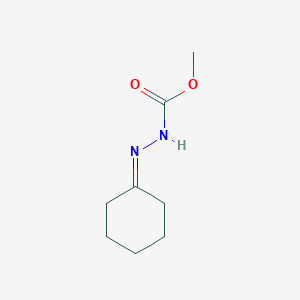
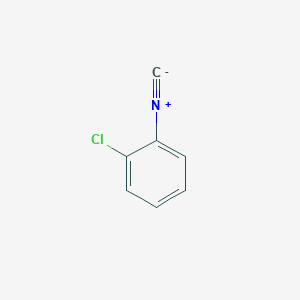
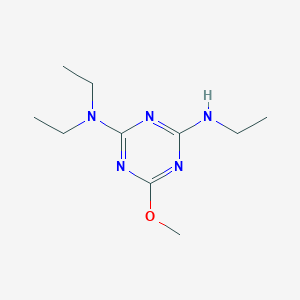
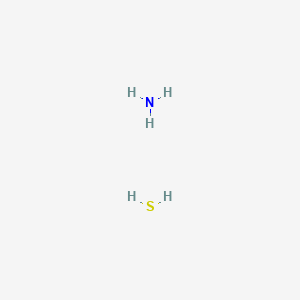
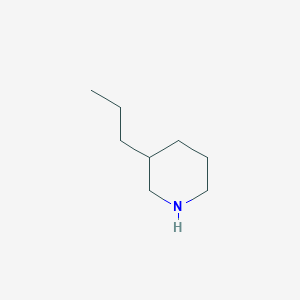
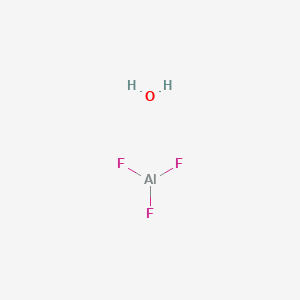
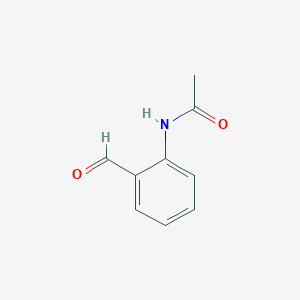
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
